2-Chloro-2,3,3-trifluorosuccinic acid
Overview
Description
2-Chloro-2,3,3-trifluorosuccinic acid is a useful research compound. Its molecular formula is C4H2ClF3O4 and its molecular weight is 206.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Material Science
Synthetic Methodologies : The development of efficient synthetic strategies for fluorinated compounds, such as 3-((trifluoromethyl)thio)-4H-chromen-4-one, showcases the ongoing efforts to enhance the reactivity and selectivity of fluorine-containing molecules for various applications, including pharmaceuticals and agrochemicals (H. Xiang & Chunhao Yang, 2014).
Environmental Impacts : Studies on chlorine trifluoride (ClF3), a highly reactive fluorinated compound, emphasize the necessity of understanding the environmental and health risks associated with the use and production of potent greenhouse gases in the semiconductor industry (W. Tsai, 2011).
Fluoride-Bridged Polynuclear Complexes : Research on fluoride-bridged {Ln2Cr2} polynuclear complexes illustrates the potential of fluorinated ligands in stabilizing novel coordination geometries, which could be applied in materials science and catalysis (Christian Aa. Thuesen et al., 2012).
Environmental Studies
Global Warming Potential : Investigations into the global emissions of HFC-23 up to the year 2015 highlight the contribution of fluorinated gases to climate change, underscoring the importance of managing these emissions effectively to mitigate their impact on global warming (A. Mcculloch & A. Lindley, 2007).
Fluoropolymers and Environmental Health : Studies on the thermolysis of fluoropolymers, such as Teflon, reveal them as potential sources of halogenated organic acids in the environment, contributing to discussions on the safety and sustainability of using fluorinated materials (D. A. Ellis et al., 2001).
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
It is known that the compound has a melting point of 55 °c and a predicted boiling point of 1972±350 °C . Its predicted density is 1.849±0.06 g/cm3 . These properties can influence the compound’s bioavailability.
Result of Action
Action Environment
Properties
IUPAC Name |
2-chloro-2,3,3-trifluorobutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3O4/c5-3(6,1(9)10)4(7,8)2(11)12/h(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSACKQBEIHEPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(=O)O)(F)Cl)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596460 | |
Record name | 2-Chloro-2,3,3-trifluorobutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866-16-0 | |
Record name | 2-Chloro-2,3,3-trifluorobutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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